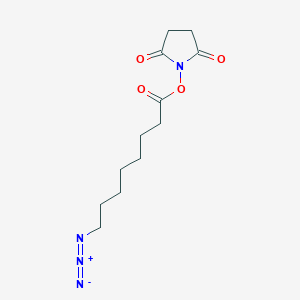

8-Azido-octanoyl-OSu

Description

The exact mass of the compound this compound is 282.13280507 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZLUIWAPDNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Azido-octanoyl-OSu for Researchers and Drug Development Professionals

An introduction to 8-Azido-octanoyl-OSu, a versatile bifunctional crosslinker for bioconjugation and chemical biology. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application in protein labeling and interaction studies.

This compound, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a chemical reagent that serves as a bridge between different molecules, a critical function in various life science and drug development applications. Its structure features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, forming stable amide bonds. The azide group, on the other hand, is a bioorthogonal handle that can specifically participate in "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This dual functionality allows for a two-step approach to bioconjugation, providing researchers with precise control over the labeling and modification of biomolecules.

Core Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 2576471-56-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₈N₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 282.30 g/mol | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (10 mM) and DMF. Can be added to aqueous buffers from a concentrated stock in organic solvent. | --INVALID-LINK-- |

| Storage and Stability | Shipped at room temperature. For long-term storage, it is recommended to store desiccated. Solutions in anhydrous DMSO can be stored at -20°C for several months. Hydrolytically unstable in aqueous solutions, especially at alkaline pH. | --INVALID-LINK-- |

Reaction Mechanisms and Pathways

The utility of this compound lies in its two distinct reactive moieties. The following diagrams illustrate the primary reaction pathways.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the first step of the two-step labeling strategy, where the azide functionality is introduced onto a protein of interest.

Materials:

-

Protein of interest (in a buffer free of primary amines, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[1]

-

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[2] The optimal reaction time may need to be determined empirically.

-

-

Purification of the Azide-Labeled Protein:

-

Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

-

Characterization and Storage:

-

Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

-

The degree of labeling can be determined using mass spectrometry.

-

Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

-

Mitigation of Side Reactions: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues such as serine, threonine, and tyrosine can occur, particularly at higher pH.[3] To minimize these side reactions, it is crucial to maintain the reaction pH within the optimal range of 8.3-8.5 and to use the lowest necessary molar excess of the NHS ester.[1]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye or biotin) onto the azide-labeled protein.

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO, respectively.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2- to 5-fold molar excess over the protein).

-

Add the copper ligand to a final concentration of 0.5 mM.

-

Premix the CuSO₄ and sodium ascorbate solutions. Add the premixed solution to the reaction mixture to a final concentration of 0.1 mM CuSO₄ and 5 mM sodium ascorbate. The final concentrations may require optimization.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

-

-

Purification of the Conjugate:

-

Purify the final conjugate to remove excess reagents using a desalting column or dialysis.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be toxic to living cells.

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of the strained alkyne in DMSO.

-

-

SPAAC Reaction:

-

To the azide-labeled protein solution, add a 2- to 10-fold molar excess of the strained alkyne stock solution.

-

Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction kinetics of SPAAC are generally slower than CuAAC, so longer incubation times may be necessary.[4]

-

-

Purification of the Conjugate:

-

Purify the final conjugate using a desalting column or dialysis.

-

Experimental Workflow: Identification of Protein-Protein Interactions

A powerful application of this compound is in the identification of protein-protein interactions. The following workflow outlines a general strategy for this type of experiment.

This workflow enables the covalent capture and subsequent identification of proteins that interact with a specific "bait" protein. The biotin tag allows for highly specific and efficient pulldown of the bait protein along with its binding partners. The eluted proteins are then identified using mass spectrometry-based proteomics. This approach is valuable for mapping protein interaction networks and understanding cellular signaling pathways.

References

An In-depth Technical Guide to 8-Azido-octanoyl-OSu: Properties and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Azido-octanoyl-OSu is a bifunctional chemical probe that plays a pivotal role in bioconjugation and chemical biology. This guide provides a detailed overview of its chemical properties, experimental protocols for its use, and its application in creating precisely modified biomolecules. Its unique structure, featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester, enables a versatile two-step labeling strategy. This allows for the covalent attachment to primary amines on target molecules, followed by the highly specific introduction of a wide array of functionalities via "click chemistry."

Core Chemical Properties

This compound is characterized by its dual reactivity, conferred by the NHS ester and the azide functional groups. Understanding its fundamental chemical properties is crucial for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₄O₄ |

| Molecular Weight | 282.30 g/mol |

| CAS Number | 2576471-56-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C, desiccated |

Table 1: Core Chemical Properties of this compound. This table summarizes the key physical and chemical identifiers for this compound.

Reactivity and Stability

The utility of this compound is defined by the distinct reactivity of its two functional ends.

N-Hydroxysuccinimide (NHS) Ester Reactivity

The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[] This reaction is most efficient under slightly alkaline conditions. However, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH and temperature.[2][3][4]

| Parameter | Condition |

| Optimal Reaction pH | 7.2 - 8.5 |

| Reaction Time | 0.5 - 4 hours at RT or 4°C |

| Competing Reaction | Hydrolysis |

| Half-life of Hydrolysis | 4-5 hours at pH 7.0, 0°C |

| 10 minutes at pH 8.6, 4°C |

Table 2: Reaction Conditions for the NHS Ester Moiety. This table outlines the optimal conditions for the reaction of the NHS ester with primary amines and highlights the competing hydrolysis reaction.

Azide Group Reactivity and "Click Chemistry"

The azide group is a bioorthogonal handle, meaning it is largely unreactive with biological molecules, ensuring high specificity in subsequent reactions.[5] It is primarily used in "click chemistry," a set of powerful and highly efficient reactions. The two main types of click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst. It is known for its high yields and reliability.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. This is particularly useful for applications in living systems where copper toxicity is a concern.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. Below are generalized protocols for a two-step protein labeling procedure.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the initial labeling of a protein with an azide handle.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Desalting column

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be confirmed by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the subsequent "click" reaction to attach a reporter molecule (e.g., a fluorophore) containing an alkyne group.

Materials:

-

Azide-labeled protein from Protocol 1

-

Alkyne-containing reporter molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-stabilizing ligand (e.g., THPTA)

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-reporter molecule (2-5 fold molar excess over the protein).

-

Add THPTA to a final concentration of 1 mM.

-

In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

-

-

Initiate Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

-

Purification: Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.

-

Characterization: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the appropriate wavelength for the reporter molecule.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental procedures and the chemical transformations involved.

Figure 1: A two-step workflow for protein labeling.

Caption: This diagram illustrates the sequential process of first introducing an azide handle onto a protein via NHS ester chemistry, followed by the attachment of a reporter molecule using click chemistry.

Figure 2: NHS ester reaction with a primary amine.

Caption: This diagram shows the chemical transformation where the NHS ester of this compound reacts with a primary amine on a protein to form a stable amide bond and release N-hydroxysuccinimide.

Figure 3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: This diagram illustrates the CuAAC reaction where an azide-labeled protein is conjugated to an alkyne-reporter molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Conclusion

This compound is a powerful and versatile tool for the precise modification of biomolecules. Its dual functionality allows for a robust, two-step labeling strategy that combines the broad reactivity of NHS esters with the high specificity of click chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this reagent in their work, paving the way for advancements in proteomics, drug discovery, and diagnostics.

References

An In-Depth Technical Guide to 8-Azido-octanoyl-OSu: Mechanism of Action and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chemical probe, 8-Azido-octanoyl-OSu. It details its mechanism of action, provides experimental protocols for its use, and presents its applications in proteomics and related fields.

Core Mechanism of Action

This compound is a versatile chemical tool that possesses two key functional groups, enabling a two-step sequential reaction for the labeling and subsequent modification of proteins and other biomolecules.

1. Amine-Reactive N-Hydroxysuccinimide (NHS) Ester: The OSu (N-hydroxysuccinimidyl) ester is a highly reactive group that specifically targets primary amines (-NH2), such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[1] The reaction, which proceeds efficiently under physiological to slightly alkaline conditions (pH 7.2-9), results in the formation of a stable and covalent amide bond, effectively tethering the 8-azido-octanoyl moiety to the protein of interest.[1] The N-hydroxysuccinimide is released as a byproduct during this reaction.[1]

2. Bioorthogonal Azide Group: The terminal azide group (-N3) is a bioorthogonal handle. This means it is chemically inert within complex biological systems, not participating in side reactions with endogenous functional groups.[2] Its utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions allow for the covalent attachment of a second molecule containing a complementary alkyne group, such as a fluorescent dye, a biotin tag for affinity purification, or a drug molecule.

The sequential nature of these two reactions provides researchers with a powerful method to first label proteins of interest and then introduce a wide variety of functionalities for detection, isolation, and characterization.

Quantitative Data Summary

The efficiency of the labeling reaction with this compound is influenced by several factors, including pH, temperature, concentration of reactants, and the properties of the target protein. The following table summarizes key quantitative parameters for the NHS ester reaction with primary amines.

| Parameter | Value | Conditions | Reference |

| Optimal pH Range | 7.2 - 9.0 | Aqueous buffer | |

| Reaction Time | 0.5 - 4 hours | Room temperature or 4°C | |

| NHS Ester Half-life (Hydrolysis) | 4 - 5 hours | pH 7.0, 0°C | |

| NHS Ester Half-life (Hydrolysis) | 10 minutes | pH 8.6, 4°C |

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound

This protocol describes the general steps for labeling a purified protein with this compound.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

Procedure:

-

Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Removal of Excess Reagent: Remove non-reacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the downstream application.

-

Characterization: Determine the degree of labeling using mass spectrometry or other appropriate methods. The azide-labeled protein is now ready for the subsequent click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for conjugating an alkyne-containing molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein from Protocol 1

-

Alkyne-containing reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelator (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of TCEP or TBTA in water or DMSO.

-

-

Click Reaction Mixture:

-

In a microcentrifuge tube, add the azide-labeled protein to a final concentration of 1-5 mg/mL.

-

Add the alkyne-reporter molecule to a final concentration that is in 2- to 10-fold molar excess over the protein.

-

Add the copper chelator to a final concentration of 1 mM.

-

Initiate the reaction by adding CuSO4 to a final concentration of 1 mM, immediately followed by the addition of sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

-

Purification: Remove excess reagents and byproducts using a desalting column or dialysis.

-

Analysis: The labeled protein can now be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, Western blotting, or mass spectrometry.

Visualizations

Caption: Mechanism of this compound action.

Caption: Experimental workflow for protein labeling.

References

An In-depth Technical Guide to the Reactivity of 8-Azido-octanoyl-OSu for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-octanoyl-OSu is a bifunctional chemical linker that has emerged as a valuable tool in bioconjugation and drug development. This reagent incorporates two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group, connected by an eight-carbon octanoyl spacer. This unique architecture allows for a versatile two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, such as the lysine residues and N-termini of proteins, while the azide group serves as a bioorthogonal handle for subsequent modifications via "click chemistry." This guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols, quantitative data considerations, and visualizations of the underlying chemical principles and workflows.

Core Principles of this compound Reactivity

The utility of this compound stems from the distinct reactivity of its two functional ends. Understanding the chemical behavior of both the NHS ester and the azide is crucial for its successful application.

The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester

The primary mode of action for the "OSu" moiety is its reaction with primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

The key factors influencing the efficiency of this reaction include:

-

pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3] Below this range, the primary amines are predominantly protonated (-NH3+), rendering them poor nucleophiles. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[3]

-

Concentration: The rate of the conjugation reaction is dependent on the concentration of both the biomolecule and the this compound reagent. Higher concentrations generally lead to faster reaction rates.

-

Temperature: The reaction can be carried out at room temperature or at 4°C. Lower temperatures can help to minimize the competing hydrolysis reaction and may be preferable for sensitive biomolecules.

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete for reaction with the reagent.[4] Suitable buffers include phosphate-buffered saline (PBS), bicarbonate/carbonate buffer, or borate buffer.

A competing reaction that significantly impacts the yield of the desired conjugate is the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water to form the corresponding carboxylic acid, which is unreactive towards amines. The rate of hydrolysis is highly dependent on pH, increasing significantly with increasing pH. The half-life of NHS esters can range from hours at pH 7 to minutes at pH 8.6.

The octanoyl spacer arm of this compound is a long alkyl chain. The length and nature of the spacer arm can influence the reactivity and physical properties of the NHS ester. Longer, more hydrophobic acyl chains can decrease the aqueous solubility of the reagent and may also affect the rate of hydrolysis.

The Bioorthogonal Azide Group

The terminal azide group on the octanoyl chain provides a bioorthogonal handle for a second, highly specific conjugation reaction known as "click chemistry." This allows for the attachment of a second molecule, such as a fluorescent dye, a biotin tag, or a drug molecule, to the biomolecule that has been modified with this compound.

The most common types of click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of the azide with a terminal alkyne to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. This is particularly useful for applications in living systems where the toxicity of copper is a concern.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following tables summarize the key quantitative parameters based on the well-established reactivity of NHS esters and click chemistry reagents. These values should be considered as a starting point for experimental optimization.

| Parameter | Value/Range | Conditions | Reference(s) |

| NHS Ester Reactivity | |||

| Optimal pH | 7.2 - 8.5 | Aqueous Buffer | |

| Reaction Time | 30 min - 2 hours | Room Temperature | |

| Molar Excess of Reagent | 5 - 20 fold over biomolecule | For protein labeling | |

| NHS Ester Stability | |||

| Half-life at pH 7.0, 4°C | ~4-5 hours | Aqueous Buffer | |

| Half-life at pH 8.6, 4°C | ~10 minutes | Aqueous Buffer | |

| Click Chemistry (CuAAC) | |||

| Reaction Time | 30 min - 1 hour | Room Temperature | |

| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | Aqueous Buffer | |

| Ligand | THPTA, TBTA | To stabilize Cu(I) and increase reaction rate |

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol provides a general procedure for the covalent modification of a protein with this compound.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3

-

Desalting column or dialysis equipment for purification

-

Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Reaction Setup:

-

Adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer.

-

Calculate the desired molar excess of this compound. A 10-20 fold molar excess is a good starting point for optimization.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring or rotation.

-

Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS pH 7.4).

-

Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling (DOL) can be determined by methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the 8-azido-octanoyl group.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Labeled Protein

This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-containing molecule (e.g., a fluorescent dye).

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule. A 2-5 fold molar excess of the alkyne molecule over the protein is typically used.

-

Add the copper-chelating ligand to the reaction mixture (final concentration of ~1.25 mM).

-

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the sodium ascorbate solution.

-

Initiation of Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction. Final concentrations are typically in the range of 0.25 mM CuSO₄ and 5 mM sodium ascorbate.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent dye.

-

Purification: Purify the final conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or other appropriate chromatography methods.

Mandatory Visualizations

Caption: Reaction mechanism of this compound with a primary amine.

Caption: Two-step workflow for protein conjugation using this compound.

Caption: Competing aminolysis and hydrolysis reactions of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

8-Azido-octanoyl-OSu: An In-depth Technical Guide to a Versatile Bioconjugation Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-octanoyl-OSu is a heterobifunctional crosslinking reagent that has emerged as a powerful tool in bioconjugation and chemical biology. Its unique structure, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a bioorthogonal azide group at the other, connected by an eight-carbon spacer, enables a versatile two-step strategy for covalently labeling and modifying biomolecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and potential applications in studying complex biological processes such as cellular signaling.

The NHS ester moiety allows for the efficient and specific labeling of primary amines, commonly found on the side chains of lysine residues and the N-termini of proteins.[1][] This reaction forms a stable amide bond under physiological or slightly basic conditions.[][3] The terminal azide group serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1] This allows for the subsequent attachment of a wide variety of molecules, including fluorophores, biotin, or other probes, that have been functionalized with a corresponding reactive partner, typically an alkyne.

Chemical Properties and Reactivity

The utility of this compound stems from the distinct reactivity of its two functional groups, which allows for sequential and controlled bioconjugation.

N-Hydroxysuccinimide (NHS) Ester Reactivity

The NHS ester is an activated ester that readily reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond.

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is optimal for efficient labeling, as the amine groups are deprotonated and thus more nucleophilic.

-

Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which becomes more rapid at higher pH values. This can reduce the efficiency of the labeling reaction.

-

Solvent: this compound is typically dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the biomolecule.

Azide Reactivity: "Click Chemistry"

The azide group is a bioorthogonal handle, meaning it is unreactive with most functional groups found in biological systems. It can be specifically reacted with an alkyne-containing molecule through two primary types of "click chemistry":

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and results in the formation of a stable 1,4-disubstituted triazole ring. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The ring strain of the cyclooctyne drives the reaction forward, making it suitable for applications in living cells where the cytotoxicity of copper is a concern.

Quantitative Data

The following tables summarize key quantitative data for the reactions involving the functional groups of this compound. It is important to note that much of this data is for NHS esters and click chemistry reactions in general, as specific data for this compound is not always available.

| Parameter | Value | Conditions | Reference(s) |

| NHS Ester Half-life | 4-5 hours | pH 7.0, 0°C | |

| 10 minutes | pH 8.6, 4°C | ||

| Optimal pH for Amine Labeling | 7.2 - 8.5 | Aqueous buffer | |

| Reaction Time for Amine Labeling | 0.5 - 4 hours | Room temperature or 4°C |

Table 1: Quantitative Data for NHS Ester Reactions. This table provides key parameters for the reaction of the NHS ester moiety of this compound with primary amines, including its stability at different pH values and typical reaction conditions.

| Reaction Type | Second-Order Rate Constant (k₂) | Notes | Reference(s) |

| CuAAC | Not broadly standardized, highly dependent on ligand and conditions | Reaction is generally very fast and high-yielding. | |

| SPAAC with DBCO | ~0.1 M⁻¹s⁻¹ | One of the faster cyclooctynes for SPAAC. | |

| SPAAC with BCN | 0.012 - 0.024 M⁻¹s⁻¹ | A commonly used cyclooctyne for SPAAC. |

Table 2: Representative Second-Order Rate Constants for Click Chemistry Reactions. This table presents typical reaction rates for CuAAC and SPAAC, which are the two main types of click chemistry reactions that the azide group of this compound can undergo. The rates for SPAAC vary depending on the specific cyclooctyne used.

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation process using this compound: first, the labeling of a protein with the NHS ester, and second, the subsequent click chemistry reaction.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the introduction of an azide group onto a protein by reacting it with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization (Optional): The degree of labeling can be determined by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent probe) to the azide-labeled protein.

Materials:

-

Azide-labeled protein from Protocol 1

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Amine-free buffer (e.g., PBS)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-5 mg/mL) and the alkyne-containing molecule (4-50 fold molar excess over the protein).

-

Add Catalyst and Ligand: Add the THPTA ligand solution, followed by the CuSO₄ solution. A common final concentration for both is around 200 µM.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 400 µM to initiate the click reaction.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Purification: Purify the conjugated protein from excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein from Protocol 1

-

Cyclooctyne-containing molecule (e.g., DBCO-fluorophore)

-

Amine-free buffer (e.g., PBS)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the cyclooctyne-containing molecule. A 1.5 to 10-fold molar excess of the cyclooctyne reagent is typically used.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction time may need to be optimized depending on the specific cyclooctyne used.

-

Purification: Purify the conjugated protein using a desalting column or dialysis.

Synthesis of this compound

This compound can be synthesized from 8-azidooctanoic acid. The general procedure involves the activation of the carboxylic acid with N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).

General Reaction Scheme:

-

8-azidooctanoic acid is dissolved in an appropriate organic solvent (e.g., ethyl acetate).

-

N-hydroxysuccinimide and DCC are added to the solution at 0°C and stirred.

-

The reaction mixture is typically stirred at room temperature for several hours.

-

The byproduct, dicyclohexylurea (DCU), is removed by filtration.

-

The final product, this compound, is purified from the filtrate.

Applications in Signaling Pathway Research

Bifunctional reagents like this compound are valuable tools for studying dynamic cellular processes, including signal transduction pathways. By labeling a protein of interest with this reagent, researchers can introduce a bioorthogonal handle that can be used to attach various probes for downstream analysis.

Probing Protein-Protein Interactions in Signaling Cascades

Many signaling pathways, such as the Wnt and G-protein coupled receptor (GPCR) pathways, rely on complex protein-protein interactions. This compound can be used to study these interactions in several ways:

-

Affinity Purification: A protein of interest can be labeled with this compound, and then a biotin-alkyne can be attached via click chemistry. This allows for the pull-down of the protein and its interacting partners from cell lysates for identification by mass spectrometry.

-

Fluorescence Resonance Energy Transfer (FRET): Two interacting proteins can be labeled with two different fluorophores, one via the NHS ester of a reagent like this compound and the other through a different chemistry. The proximity of the two proteins can then be monitored by FRET.

-

Crosslinking Studies: While this compound is not a photo-activated crosslinker itself, its azide group can be used to attach a photo-activatable crosslinking group. This would allow for the covalent trapping of transient protein-protein interactions upon exposure to UV light.

Investigating Post-Translational Modifications

The activity of signaling proteins is often regulated by post-translational modifications (PTMs) such as phosphorylation and ubiquitination. Chemical probes can be used to study these modifications. For instance, an antibody specific for a particular PTM can be labeled with this compound, allowing for the subsequent attachment of a reporter molecule via click chemistry for enhanced detection.

Visualizations

Caption: Workflow for two-step bioconjugation using this compound.

Caption: Mechanism of the NHS ester reaction with a primary amine.

Caption: Probing β-catenin protein interactions using this compound.

References

A Technical Guide to Physico-Chemical Investigations with 8-Azido-octanoyl-OSu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Azido-octanoyl-OSu, a bifunctional cross-linking agent integral to contemporary proteomics and drug discovery. This document outlines its physico-chemical properties, detailed experimental protocols for its application, and visual representations of relevant workflows and biological pathways.

Core Properties of this compound

This compound, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a versatile chemical probe that features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester facilitates the covalent attachment to primary amines on target proteins, while the azide group serves as a handle for bioorthogonal "click chemistry" reactions. This dual functionality makes it an invaluable tool for the identification and characterization of protein-protein interactions.

Table 1: Physico-Chemical Properties of this compound and its Reactive Group

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₈N₄O₄ | |

| Molecular Weight | 282.30 g/mol | |

| CAS Number | 2576471-56-0 | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF). Limited solubility in aqueous buffers. | For aqueous reactions, a stock solution in an organic solvent should be prepared and added to the reaction buffer. The final concentration of the organic solvent should be minimized to avoid protein denaturation. |

| NHS Ester Reactivity | Reacts with primary amines (e.g., lysine residues, N-terminus of proteins) to form stable amide bonds. Optimal pH range is 7.2-8.5.[1] | At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases.[1] |

| NHS Ester Stability | The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH and temperature-dependent.[1] | Half-life at pH 7 (0°C) is 4-5 hours; at pH 8 (4°C) is 1 hour; and at pH 8.6 (4°C) is 10 minutes.[1] Stock solutions should be stored desiccated. |

| Azide Reactivity | Participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions with alkyne-containing molecules.[2] | Click chemistry is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. |

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound to identify protein-protein interactions within a cellular context.

Protein Labeling with this compound in Cell Lysate

This protocol describes the initial labeling of proteins with the azide moiety.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer, non-amine containing buffer like PBS with protease inhibitors)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in a suitable non-amine containing buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors) on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

-

Labeling Reaction: Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in a reaction buffer with a pH of 7.2-8.0. Add the this compound stock solution to the lysate to achieve a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine to consume any unreacted this compound. Incubate for 15 minutes at room temperature.

-

Removal of Excess Reagent: Remove excess, unreacted cross-linker by dialysis against a suitable buffer or by using a desalting column.

Click Chemistry Reaction for Biotinylation of Azide-Labeled Proteins

This protocol describes the attachment of a biotin tag to the azide-labeled proteins for subsequent enrichment.

Materials:

-

Azide-labeled protein lysate from section 2.1

-

Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Click Chemistry Reagents:

-

10 mM Alkyne-biotin in DMSO.

-

50 mM CuSO₄ in water (prepare fresh).

-

100 mM THPTA in water.

-

500 mM Sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein lysate (final concentration ~1 mg/mL), alkyne-biotin (final concentration 100 µM), and THPTA (final concentration 1 mM).

-

Initiate the Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to initiate the click reaction.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Protein Precipitation (Optional): To concentrate the sample and remove excess reagents, proteins can be precipitated using methods such as acetone or TCA precipitation.

Pull-Down Assay and Mass Spectrometry Analysis

This protocol details the enrichment of biotinylated protein complexes and their subsequent identification.

Materials:

-

Biotinylated protein lysate from section 2.2

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of detergents and salts)

-

Elution buffer (e.g., SDS-PAGE sample buffer, biotin-containing buffer)

-

Enzymes for protein digestion (e.g., Trypsin)

-

Mass spectrometer

Procedure:

-

Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's instructions.

-

Binding: Add the biotinylated protein lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. For mass spectrometry analysis, on-bead digestion is often preferred.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT), followed by an alkylating agent (e.g., iodoacetamide), and finally add trypsin. Incubate overnight at 37°C.

-

Peptide Extraction and Mass Spectrometry: Collect the supernatant containing the digested peptides. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins from the MS/MS data using a protein database search engine. Interacting partners will be identified as proteins that are significantly enriched in the pull-down sample compared to a negative control.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of this compound.

Caption: Experimental workflow for identifying protein-protein interactions.

Caption: Investigating the MAPK signaling pathway using this compound.

References

Methodological & Application

8-Azido-octanoyl-OSu: A Versatile Tool for Bioconjugation via Click Chemistry

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Azido-octanoyl-OSu is a bifunctional chemical linker that has emerged as a powerful tool in bioconjugation and chemical biology. This reagent features two key functional groups: an azide (N₃) moiety and an N-hydroxysuccinimide (OSu) ester. The OSu ester allows for the covalent attachment of the linker to primary amines, such as the lysine residues on proteins, while the azide group serves as a handle for "click" chemistry reactions. This dual functionality enables the precise and efficient labeling and modification of biomolecules for a wide range of applications, including proteomics, drug targeting, and molecular imaging.

Click chemistry, a term coined by K. Barry Sharpless, refers to a class of reactions that are highly efficient, selective, and biocompatible.[1][2] The most common type of click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2][3] An alternative, copper-free method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes and is particularly advantageous for applications in living systems where copper toxicity is a concern.

This document provides detailed protocols for the use of this compound in labeling proteins and subsequent click chemistry reactions, along with quantitative data to guide experimental design and diagrams illustrating its application in proteomics workflows.

Data Presentation

Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-Modified Proteins

| Reagent | Recommended Concentration | Notes |

| Azide-Modified Protein | 1 - 20 µM | Higher concentrations can improve reaction kinetics. |

| Alkyne-Probe | 20 - 200 µM (2-10 fold excess) | A slight excess of the alkyne probe is recommended to drive the reaction to completion. |

| CuSO₄ | 50 - 250 µM | The concentration can be optimized for specific applications. |

| Copper Ligand (e.g., THPTA) | 250 - 1250 µM (5-fold excess to Cu) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Used to reduce Cu(II) to the active Cu(I) state. |

| Aminoguanidine | 5 mM | Can be included to prevent side reactions with arginine residues. |

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Reaction Rate | Very fast (rate enhancement of 10⁷ to 10⁸) | Generally slower than CuAAC, but can be accelerated with optimized cyclooctynes. |

| Biocompatibility | Potential for cytotoxicity due to copper. | Excellent biocompatibility, suitable for live-cell imaging. |

| Reactants | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Simplicity | Requires multiple components (copper source, reducing agent, ligand). | Simpler two-component reaction. |

| Applications | In vitro labeling, proteomics, material science. | Live-cell imaging, in vivo studies. |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the modification of a protein with an azide handle using this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature with gentle stirring.

-

Purification: Remove the excess, unreacted linker by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Quantification: Determine the degree of labeling by methods such as mass spectrometry or by reacting the azide-labeled protein with an alkyne-containing fluorescent dye followed by spectrophotometric analysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule (e.g., a fluorescent probe, biotin) to the azide-labeled protein.

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-probe

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Copper ligand solution (e.g., 50 mM THPTA in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride solution (e.g., 100 mM in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-probe in the reaction buffer.

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the copper ligand solution.

-

Add Catalyst: Add the catalyst premix to the reaction mixture containing the protein and alkyne-probe.

-

Add Aminoguanidine (Optional): Add aminoguanidine solution to the reaction mixture.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be performed on a rotator for gentle mixing.

-

Purification: Purify the conjugated protein using methods appropriate for the specific application, such as desalting columns, dialysis, or affinity chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-fluorophore) to the azide-labeled protein.

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Strained alkyne probe (e.g., DBCO, BCN)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the strained alkyne probe in the reaction buffer. A 2-5 fold molar excess of the strained alkyne is typically sufficient.

-

Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific strained alkyne used.

-

Purification: Purify the conjugated protein using appropriate methods as described for the CuAAC protocol.

Mandatory Visualizations

Caption: General workflow for protein modification using this compound and click chemistry.

Caption: Workflow for identifying protein-protein interactions using this compound.

Caption: Workflow for the identification of post-translational modifications (PTMs).

References

Application Notes and Protocols for Protein Labeling with 8-Azido-octanoyl-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-octanoyl-OSu is a versatile chemical probe designed for the straightforward introduction of an azide moiety onto proteins and other biomolecules. This reagent features an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The incorporated azide group serves as a bioorthogonal handle for subsequent covalent modification via "click chemistry," a set of highly specific and efficient reactions.[1][2] This two-step labeling strategy offers exceptional versatility for attaching a wide array of reporter molecules, including fluorophores, biotin, and drug conjugates, that are functionalized with a corresponding alkyne group.[1][3] This approach is instrumental in various applications, including proteomics, drug development, and the study of protein-protein interactions and post-translational modifications.[4]

Principle of the Method

The protein labeling process using this compound is a two-stage process:

-

Amine Labeling: The NHS ester of this compound reacts with primary amines on the target protein in a slightly alkaline buffer (pH 7.2-9.0) to form a stable amide linkage. This step results in a protein that is covalently modified with an azide group.

-

Click Chemistry Reaction: The azide-labeled protein can then be conjugated to a molecule of interest containing a terminal alkyne. This is typically achieved through one of two main types of click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions and results in the formation of a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, making it suitable for applications in living cells where copper toxicity is a concern.

-

Chemical Properties of this compound

| Property | Value |

| Full Name | 8-Azido-octanoic acid N-hydroxysuccinimide ester |

| Molecular Formula | C₁₂H₁₈N₄O₄ |

| Molecular Weight | 298.30 g/mol |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester |

| Target Residue | Primary amines (Lysine, N-terminus) |

| Bioorthogonal Handle | Azide (N₃) |

| Solubility | Soluble in organic solvents like DMSO and DMF. |

| Storage | Store at -20°C, desiccated and protected from light. |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.5)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for buffer exchange and removal of excess reagent.

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Prepare this compound Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10-40 fold molar excess of the labeling reagent to the protein is recommended.

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of Azide-Labeled Protein:

-

Remove the excess, unreacted this compound and the NHS byproduct by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization and Storage:

-

Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

-

The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined by methods such as mass spectrometry.

-

Store the azide-labeled protein under conditions that are optimal for the unlabeled protein, typically at -20°C or -80°C. For short-term storage at 4°C, a preservative like sodium azide can be added.

-

Quantitative Data Summary for Protein Labeling:

The efficiency of protein labeling with azido-NHS esters is influenced by several factors. The following table provides typical quantitative parameters for labeling a generic IgG antibody.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of this compound | 10 - 40 fold | The optimal ratio should be determined empirically for each protein. |

| Reaction Buffer | Phosphate, Bicarbonate, or Borate buffer | Must be free of primary amines. |

| Reaction pH | 7.2 - 8.5 | A slightly alkaline pH is optimal for the reaction with primary amines. |

| Incubation Time | 1 - 4 hours at RT or overnight at 4°C | Longer incubation times may increase the degree of labeling but also the risk of hydrolysis. |

| Incubation Temperature | Room Temperature or 4°C | 4°C can be used to minimize protein degradation. |

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing reporter molecule (e.g., a fluorophore) to the azide-labeled protein.

Materials:

-

Azide-labeled protein

-

Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelating ligand (e.g., THPTA)

-

Amine-free buffer (e.g., PBS)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-reporter molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

-

In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the excess reagents by a desalting column or dialysis.

-

-

Analysis:

-

Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.

-

Visualizations

Caption: Experimental workflow for the two-step protein labeling process.

Caption: Application of azide labeling in studying protein interactions and PTMs.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | - Inactive this compound due to hydrolysis. - Presence of primary amines in the buffer. - Suboptimal pH. - Insufficient molar excess of the labeling reagent. | - Use fresh, anhydrous DMSO/DMF for stock solution. - Use an amine-free buffer. - Optimize the reaction pH to 7.2-8.5. - Increase the molar excess of this compound. |

| Protein Precipitation | - High concentration of organic solvent. - Protein instability under reaction conditions. | - Keep the final organic solvent concentration below 10%. - Perform the reaction at 4°C. |

| Low Yield in Click Reaction | - Inefficient reduction of Cu(II) to Cu(I). - Oxidation of the catalyst. - Inactive alkyne-reporter. | - Use freshly prepared sodium ascorbate solution. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Check the quality of the alkyne-reporter. |

Conclusion

Labeling proteins with this compound provides a robust and versatile method for introducing a bioorthogonal azide handle. This two-step approach, combining amine labeling with subsequent click chemistry, enables the precise and efficient attachment of a wide range of functionalities to proteins. The detailed protocols and quantitative data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique in their studies.

References

Unlocking Cellular Secrets: A Guide to 8-Azido-octanoyl-OSu Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 8-Azido-octanoyl-OSu, a versatile bioconjugation reagent. These guidelines will enable researchers to effectively label biomolecules, facilitating a wide range of applications from cellular imaging to the development of novel therapeutics.

Introduction

This compound is a bifunctional linker that plays a crucial role in modern bioconjugation techniques. It contains two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester allows for the covalent attachment of the linker to primary amines on biomolecules, such as the lysine residues of proteins, forming a stable amide bond. The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This two-step approach provides a powerful and versatile method for labeling proteins and other biomolecules with a wide array of reporter molecules, including fluorophores, biotin, and drug molecules.

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

-

Proteomics and Protein Analysis: Labeling proteins with this compound allows for the subsequent attachment of affinity tags (e.g., biotin) for protein enrichment and identification from complex mixtures.

-

Cellular Imaging: The azide handle can be "clicked" to a fluorescent dye, enabling the visualization of protein localization and trafficking within living cells.

-

Drug Development: This reagent can be used to create antibody-drug conjugates (ADCs) by linking a cytotoxic drug to a monoclonal antibody, targeting the drug specifically to cancer cells.

-

Metabolic Labeling: While less common for this specific reagent, the octanoyl chain could potentially be metabolized by cells, incorporating the azide group into cellular components for subsequent analysis. This is a well-established technique using other azido-modified molecules like azido sugars and amino acids.

Data Presentation: Quantitative Parameters for Bioconjugation

The efficiency of bioconjugation with this compound is influenced by several factors. The following tables provide typical ranges for these parameters. It is crucial to note that optimal conditions should be determined empirically for each specific biomolecule and application.

Table 1: Typical Reaction Conditions for NHS Ester Conjugation

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Reaction is faster at higher pH, but hydrolysis of the NHS ester also increases. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins to minimize degradation. |

| Reaction Time | 30 minutes to 4 hours | Can be extended overnight at 4°C. |

| Buffer Composition | Phosphate, Borate, Bicarbonate | Avoid primary amine-containing buffers like Tris, as they compete with the reaction. |

Table 2: Recommended Molar Excess of this compound for Protein Labeling

| Desired Degree of Labeling | Molar Excess (Reagent:Protein) | Expected Outcome |

| Low (1-3 labels/protein) | 5 - 20 fold | Minimizes potential disruption of protein function. |

| Medium (4-8 labels/protein) | 20 - 50 fold | Suitable for most detection and imaging applications. |

| High (>8 labels/protein) | 50 - 100 fold | May be required for signal amplification, but risks protein precipitation or loss of function. |

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes the first step of the bioconjugation process: attaching the azide linker to a protein of interest.

Materials:

-

Protein of interest in a suitable buffer (e.g., 1x PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Calculate the Required Volume of Reagent: Based on the desired molar excess (see Table 2), calculate the volume of the this compound stock solution to add to the protein solution.

-

Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the excess, unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., 1x PBS, pH 7.4).

-

Characterization (Optional): The degree of labeling can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the molecular weight of the labeled and unlabeled protein.

Protocol 2: Click Chemistry Reaction (CuAAC) of an Azide-Labeled Protein with an Alkyne-Fluorophore

This protocol describes the second step: attaching a reporter molecule (in this case, a fluorescent dye) to the azide-labeled protein.

Materials:

-

Azide-labeled protein from Protocol 1

-

Alkyne-functionalized fluorophore

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 8-Azido-octanoyl-OSu